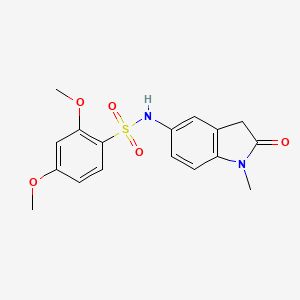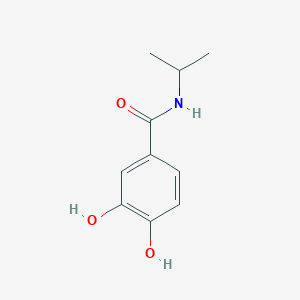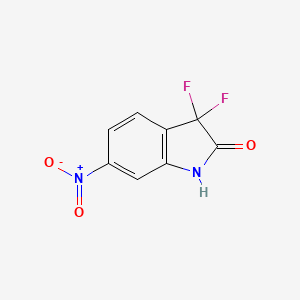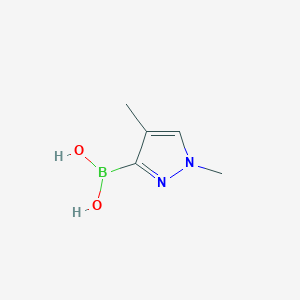
N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide consists of a triazole ring, a chlorophenyl group, and a thiophenyl-ethyl moiety. The presence of the hydroxy group suggests potential hydrogen bonding interactions .
Scientific Research Applications
Antimicrobial Applications
Antibacterial and Antifungal Properties : A study conducted by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to the one you're interested in, demonstrating significant in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This research highlights the potential of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization for Antimicrobial Use : Another study by the same group of researchers further explored the synthesis and characterization of new quinazolines as potential antimicrobial agents, reinforcing the antimicrobial potential of these compounds (Desai, Shihora, & Moradia, 2007).
Chemical Synthesis and Mechanistic Studies
Synthetic Pathways and Mechanistic Insights : Research focusing on the synthesis of certain derivatives, including those with triazole and thiophene components, provides valuable insights into the chemical properties and potential applications of these compounds. For example, a study by Ledenyova et al. (2018) investigated the reaction mechanism involving ANRORC rearrangement, showcasing the compound's versatility in chemical synthesis (Ledenyova et al., 2018).
Antimicrobial Activity of Novel Derivatives : Plech et al. (2011) prepared novel derivatives, assessing their antibacterial activity against a range of bacterial strains. This work underscores the potential for these compounds in antimicrobial treatment applications (Plech et al., 2011).
properties
IUPAC Name |
N-(2-chlorophenyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-11-3-1-2-4-12(11)17-15(22)13-7-20(19-18-13)8-14(21)10-5-6-23-9-10/h1-7,9,14,21H,8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMBFGQMQIFJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)
![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2781062.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2781064.png)
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2781065.png)
![N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2781066.png)
![(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2781067.png)

![7-(cyclopropylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781072.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2781073.png)
![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)
